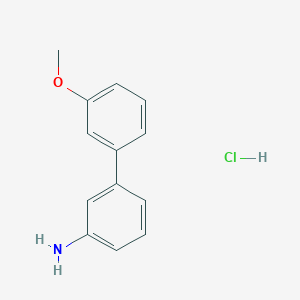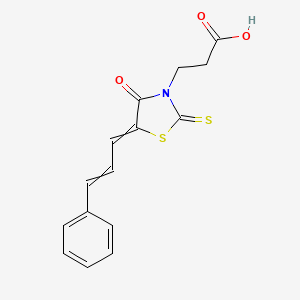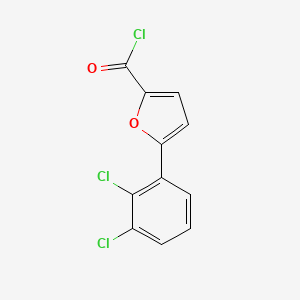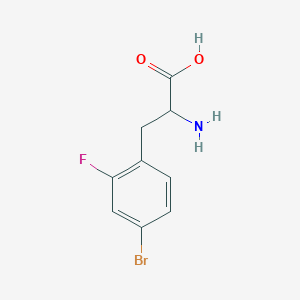
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
概要
説明
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing the mixture in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions would be optimized for yield, purity, and cost-effectiveness. Safety and environmental considerations are also crucial in the industrial synthesis of such compounds.
化学反応の分析
Types of Reactions
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its biological activity. It could be studied for antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: It may be used as a pesticide or herbicide, given its potential to interact with biological systems.
Materials Science: The compound could be explored for its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: A simpler analog with a phenyl group instead of the substituted phenyl and chloro groups.
3,5-Diphenyl-1,2,4-oxadiazole: Another analog with two phenyl groups.
5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole: A compound with a similar chloroethyl group but different substitution pattern.
Uniqueness
5-(2-Chloro-1,1-dimethylethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the chloro and methyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for various applications.
特性
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-9-5-4-6-10(7-9)11-15-12(17-16-11)13(2,3)8-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOJXHYWZDQSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B1636681.png)


![5-[(4-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B1636691.png)



![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)

